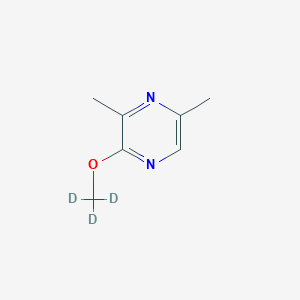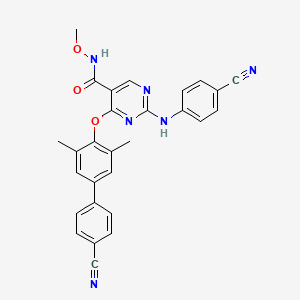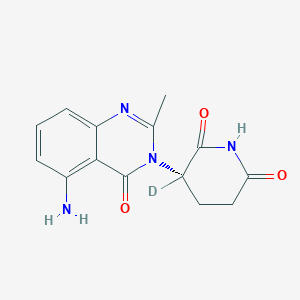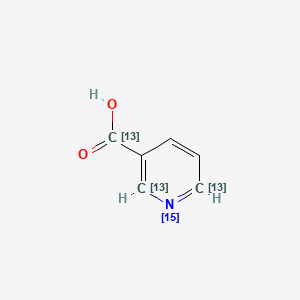
Niacin-15N,13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is an essential nutrient for humans, playing a key role in energy metabolism, cell signaling, gene expression regulation, and apoptosis . This compound is particularly useful in scientific research due to its labeled isotopes, which allow for precise tracking and quantification in various biological and chemical processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Niacin-15N,13C3 involves the incorporation of stable isotopes of nitrogen (15N) and carbon (13C) into the niacin molecule. This is typically achieved through chemical synthesis using labeled precursors. The reaction conditions often involve controlled environments to ensure the incorporation of the isotopes without altering the chemical structure of niacin .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of labeled nitrogen and carbon sources, which are reacted under specific conditions to produce the labeled niacin. The final product is then purified and tested for isotopic purity and chemical integrity .
化学反応の分析
Types of Reactions
Niacin-15N,13C3 undergoes various chemical reactions, including:
Oxidation: Niacin can be oxidized to form nicotinic acid.
Reduction: It can be reduced to form nicotinamide.
Substitution: Various substitution reactions can occur, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include nicotinic acid, nicotinamide, and various substituted derivatives of niacin .
科学的研究の応用
Niacin-15N,13C3 has a wide range of applications in scientific research:
作用機序
Niacin-15N,13C3 exerts its effects through several mechanisms:
Energy Metabolism: Acts as a precursor for nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential for redox reactions in energy metabolism.
Gene Expression Regulation: Involved in the regulation of gene expression through its role in NAD-dependent enzymes.
Apoptosis: Plays a role in programmed cell death by influencing various signaling pathways.
類似化合物との比較
Niacin-15N,13C3 is unique due to its stable isotope labeling, which allows for precise tracking in research studies. Similar compounds include:
Unlabeled Niacin:
Nicotinamide: Another form of vitamin B3, used in similar metabolic and health-related studies.
Nicotinic Acid: A derivative of niacin, used in lipid-lowering therapies.
This compound stands out due to its enhanced utility in research applications, providing detailed insights into the metabolic pathways and mechanisms of action of niacin .
特性
分子式 |
C6H5NO2 |
|---|---|
分子量 |
127.08 g/mol |
IUPAC名 |
(2,6-13C2,115N)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i3+1,4+1,6+1,7+1 |
InChIキー |
PVNIIMVLHYAWGP-HNZXROKESA-N |
異性体SMILES |
C1=CC(=[13CH][15N]=[13CH]1)[13C](=O)O |
正規SMILES |
C1=CC(=CN=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cyclo[N(Me)Ala-D-OAbu(CN)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12394215.png)



![7-[3-[4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-yl]oxypropylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12394234.png)


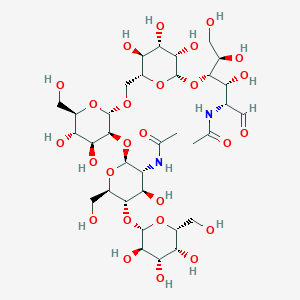
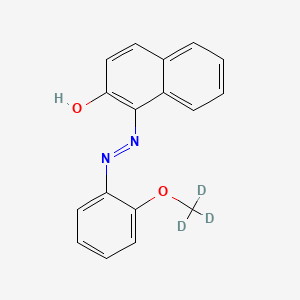
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394266.png)
